molecular formula C21H19F3N4O4S B2524297 1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1030386-10-7

1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Cat. No.: B2524297
CAS No.: 1030386-10-7
M. Wt: 480.46
InChI Key: YXPZTMGBVSRLRH-UHFFFAOYSA-N
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Description

1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a complex organic compound that features a combination of nitrobenzenesulfonyl, trifluoromethylphenyl, and pyrazolyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under suitable conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Sulfonylation and Nitration:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amino compound, while substitution of the sulfonyl group could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitro and sulfonyl groups.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro, sulfonyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-nitrobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine: This compound has a similar structure but with a benzoyl group instead of a pyrazolyl group.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share the trifluoromethylphenyl and pyrazole moieties but differ in other substituents.

Uniqueness

1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the nitrobenzenesulfonyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4S/c22-21(23,24)16-5-3-4-15(12-16)18-13-17(25-26-18)14-8-10-27(11-9-14)33(31,32)20-7-2-1-6-19(20)28(29)30/h1-7,12-14H,8-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPZTMGBVSRLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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